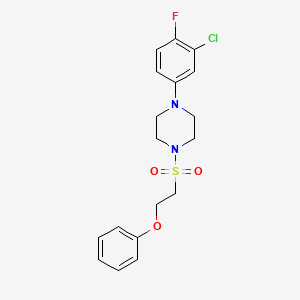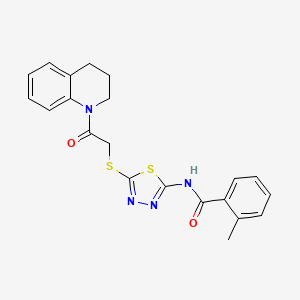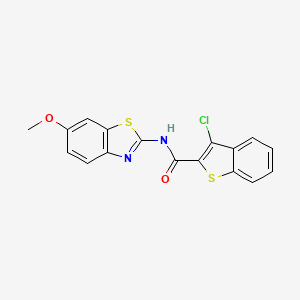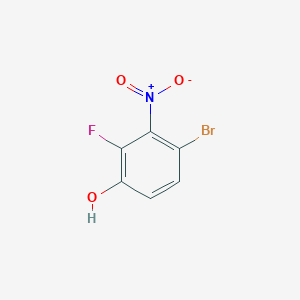
1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine sulfonamide derivatives. CFPP has been extensively studied for its potential applications in scientific research, particularly as a tool for investigating the role of certain receptors in the brain.
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine often involves complex chemical reactions aimed at creating specific structures with potential pharmacological activities. For instance, Haka and Kilbourn (1990) detailed the preparation of no-carrier-added fluorine-18 labeled GBR 12909, which shares structural similarities with the compound , highlighting the synthesis process that involves multiple steps to achieve high specific activity and yield Haka & Kilbourn, 1990. Similarly, research on the synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors reveals the chemical modification strategies employed to create compounds with potentially improved pharmacological profiles Dorsey et al., 2004.
Biological Evaluation and Potential Therapeutic Applications
The evaluation of biological activities and therapeutic potentials is a critical aspect of the research on compounds like 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine. For example, Borrmann et al. (2009) explored the development and characterization of adenosine A2B receptor antagonists, demonstrating the potential of structurally related compounds in modulating receptor activities with high selectivity and affinity Borrmann et al., 2009. Another study by Qi Wu (2014) on the synthesis and antibacterial activities of piperazine derivatives highlights the antimicrobial potential of compounds with specific structural features, indicating a broad spectrum of research interest in exploring these compounds for various therapeutic applications Wu Qi, 2014.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXYNVJRGCQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)


![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)
![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)
![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)


![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)